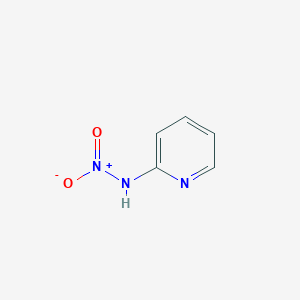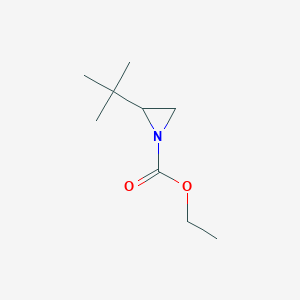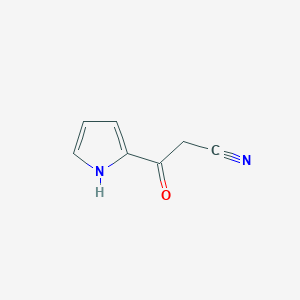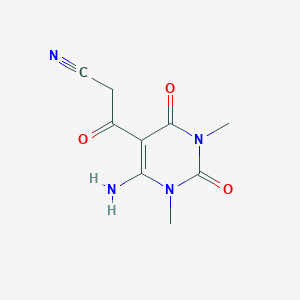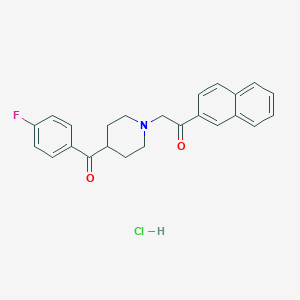![molecular formula C17H21NO4 B017554 3-Tert-butyl-5-[7-(1-Hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-on CAS No. 1076199-70-6](/img/structure/B17554.png)
3-Tert-butyl-5-[7-(1-Hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar oxazolidinone derivatives involves multi-step reactions that yield structurally complex molecules. For example, the synthesis of related compounds like (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one demonstrates the intricacies involved in creating such molecules, including the planarity of the central oxazolidinone ring and the cis-trans orientation of substituents which are critical for their biological and chemical properties (Dungan, Mueller-Bunz, & Rutledge, 2012).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives often features a central ring that is approximately planar, with various substituents influencing the molecule's overall geometry and reactivity. The analysis of structures such as (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one reveals the complexity of interactions between different parts of the molecule, which can affect its chemical and physical properties (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
Oxazolidinones undergo various chemical reactions, including dimerization and cyclization, which are essential for synthesizing complex molecules. The base-induced dimerization of 3-benzyloxazolidin-2-one, for example, highlights the reactivity of these compounds and their potential as intermediates in organic synthesis (Aitken, Logan, & Slawin, 2022).
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Potentielle Antikrebsmittel
Die strukturelle Komplexität dieser Verbindung, insbesondere das Vorhandensein einer Benzofuran-Einheit, erinnert an Moleküle, die biologische Aktivität zeigen. Benzofuranderivate sind bekannt dafür, Antikrebs-Eigenschaften zu besitzen . Der Oxazolidinonring, der häufig in Antibiotika vorkommt, könnte modifiziert werden, um bestimmte Krebszelllinien anzugreifen. Die Forschung könnte seine Verwendung als Gerüst für die Entwicklung neuer Antikrebsmittel untersuchen, mit dem Potenzial, das Tumorwachstum oder die Metastasierung zu hemmen.
Enzymatische kinetische Racematspaltung: Chirale Bausteine
Im Bereich der synthetischen Chemie macht die tert-Butylgruppe und der Oxazolidinonring die Verbindung zu einem Kandidaten für die enzymatische kinetische Racematspaltung . Dieser Prozess kann enantiomerenreine Substanzen erzeugen, die als chirale Bausteine in der Synthese von Arzneimitteln wertvoll sind. Die resultierenden Enantiomere könnten weiter auf ihre biologischen Aktivitäten untersucht werden.
Materialwissenschaften: Polymerstabilisatoren
Die tert-Butylgruppe ist bekannt für ihre stabilisierende Wirkung in Polymeren. Diese Verbindung könnte auf ihre potenzielle Verwendung als Antioxidans in Kunststoffen untersucht werden, wodurch ihre Haltbarkeit und Beständigkeit gegenüber Abbau unter verschiedenen Bedingungen verbessert werden .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-10(19)12-7-5-6-11-8-13(21-15(11)12)14-9-18(16(20)22-14)17(2,3)4/h5-8,10,14,19H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCGUYORSXNXSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542341 |
Source


|
| Record name | 3-tert-Butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076199-70-6 |
Source


|
| Record name | 3-tert-Butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B17473.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)
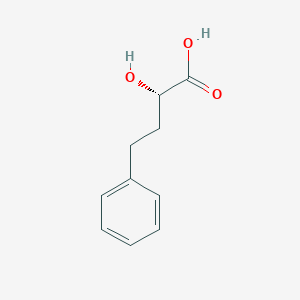
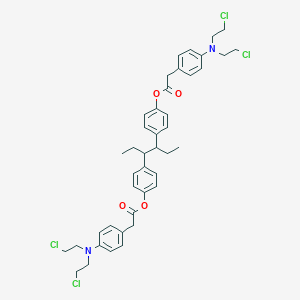
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)
